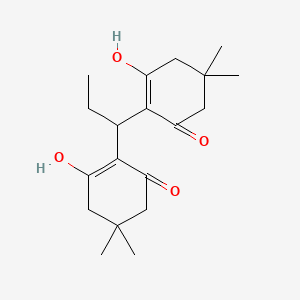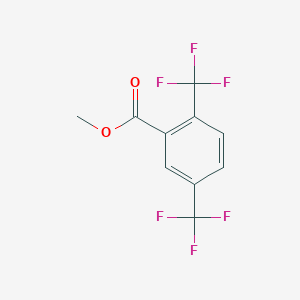![molecular formula C13H13N5 B14146349 N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide CAS No. 89258-75-3](/img/structure/B14146349.png)
N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide is a synthetic organic compound that features a cyanoethyl group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanoethyl group: This step involves the reaction of the imidazole derivative with a cyanoethylating agent, such as acrylonitrile, under controlled conditions.
Formation of the methanimidamide group: This can be done by reacting the intermediate with formamide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole oxides, while reduction could produce amines.
Applications De Recherche Scientifique
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and imidazole groups play crucial roles in binding to these targets and influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide
- N’-(2-cyanoethyl)-N-[4-(1H-imidazol-4-yl)phenyl]methanimidamide
- N’-(2-cyanoethyl)-N-[4-(1H-imidazol-2-yl)phenyl]methanimidamide
Uniqueness
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide is unique due to the specific positioning of the imidazole ring and the cyanoethyl group. This configuration can result in distinct chemical properties and biological activities compared to its analogs.
Propriétés
Numéro CAS |
89258-75-3 |
|---|---|
Formule moléculaire |
C13H13N5 |
Poids moléculaire |
239.28 g/mol |
Nom IUPAC |
N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C13H13N5/c14-6-1-7-15-9-17-12-4-2-11(3-5-12)13-8-16-10-18-13/h2-5,8-10H,1,7H2,(H,15,17)(H,16,18) |
Clé InChI |
BSAUJNRJGBNZHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=CN2)NC=NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


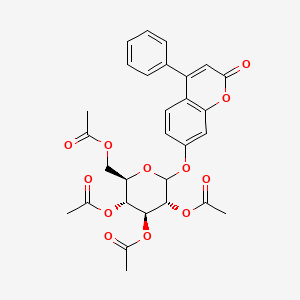
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)

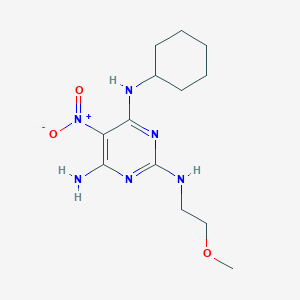
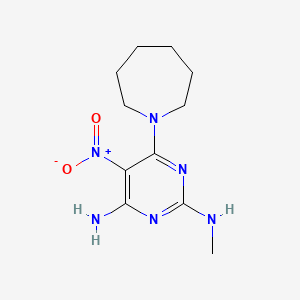
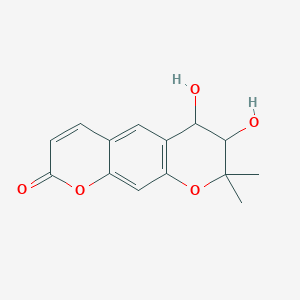
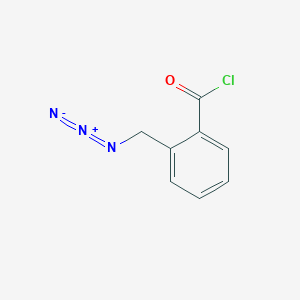
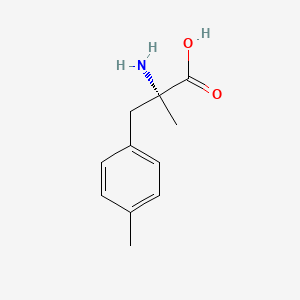
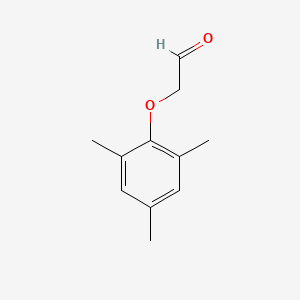
![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)
